molecular formula C22H40NO.Br<br>C22H40BrNO B194119 Domiphen bromide CAS No. 538-71-6

Domiphen bromide

Cat. No. B194119
Key on ui cas rn: 538-71-6
M. Wt: 414.5 g/mol
InChI Key: OJIYIVCMRYCWSE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US06475961B2

Procedure details

Further exemplary quaternary ammonium compounds include benzalkonium chlorides, substituted benzalkonium chlorides, cetylpyridinium chloride, N-(3-chloroallyl) hexaminium chloride, domiphen bromide, benzethonium chloride, and methylbenzethonium chloride. Monoalkyltrimethyl ammonium salts include cetyltrimethyl ammonium bromide, alkyltrimethyl ammonium chloride, alkylaryltrimethyl ammonium chloride, and cetyl-dimethyl ethyl ammonium bromide. Exemplary monoalkyldimethylbenzyl ammonium salts include alkyldimethylbenzyl ammonium chlorides such as those sold under the names BTC 824, Hyamine 3500, Cyncal Type 14, and Catigene. Additionally included are substituted benzyl quaternary ammonium compounds including dodecyldimethyl-3, 4-dichlorobenzyl ammonium chloride such as that sold under the name Riseptin. Additionally included are mixtures of alkyldimethylbenzyl and alkyldimethyl substituted benzyl (ethylbenzyl) ammonium chlorides such as BTC 2125M, Barquat 4250. Dialkyldimethyl ammonium salts include didecyldimethyl ammonium halides such as those available as Deciquam 222 and Bardac 22, and octyldecyldimethyl ammonium chloride such as those available under the name DTC 812. Heteroaromatic ammonium salts include cetylpyridinium halide, the reaction product of hexamethylenetetramine with 1, 3-dichloropropene to provide cis-isomer 1-(3-chloroallyl)-3, 5, 7-triaza-1-azoniaadamantane, alkyl-isoquinolinium bromide, and alkyldimethyl-naphthylmethyl ammonium chloride. Poly substituted quaternary ammonium salts include alkyldimethylbenzyl ammonium saccarinate and methylethylbenzyl ammonium cyclohexylsulfamate. Bis-quatemary ammonium salts include 1, 10-bis(2-methyl-4-aminoquinolinium chloride)-decane and 1, 6-bis(1-methyl-3-(2, 2, 6-trimethyl cyclohexyl)-propyldimethyl ammonium chloride) hexane. Additionally included are polymeric quaternary ammonium compounds including those available under the names WSCP, Mirapol-A15, and Onamer M.
[Compound]
Name
alkyltrimethyl ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkylaryltrimethyl ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
monoalkyldimethylbenzyl ammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkyldimethylbenzyl ammonium chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
substituted benzyl quaternary ammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
alkyldimethylbenzyl and alkyldimethyl substituted benzyl (ethylbenzyl) ammonium chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
Dialkyldimethyl ammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
didecyldimethyl ammonium halides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
Heteroaromatic ammonium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
cetylpyridinium halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Name
cetylpyridinium chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step 16
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step 17
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step 18
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step 19
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step 20
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step 21
[Compound]
Name
quaternary ammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
[Compound]
Name
Monoalkyltrimethyl ammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27

Identifiers

REACTION_CXSMILES
C[NH+](CC1C=CC=CC=1)C.[Cl-].[CH2:12]1[N:17]2[CH2:18][N+:19]3([CH2:22]/[CH:23]=[CH:24]/[Cl:25])[CH2:21][N:15]([CH2:16]2)[CH2:14][N:13]1[CH2:20]3.[Cl-].CC1C=C(C(CC(C)(C)C)(C)C)C=CC=1OCCOCC[N+](CC1C=CC=CC=1)(C)C.[Cl-].[Cl-].C([N+](C)(C)CC1C=CC([Cl:80])=C(Cl)C=1)CCCCCCCCCCC.CCCCCCCCCC[N+](CCCCCCCCCC)(C)C.CCCCCCCCCC[N+](CCCCCCCCCC)(C)C.[Cl-].[Cl-].C([N+](CCCCCCCCCC)(C)C)CCCCCCC>CCCCCCCCCCCCCCCC[N+]1C=CC=CC=1.O.[Cl-].CCCCCCCCCCCC[N+](CCOC1C=CC=CC=1)(C)C.[Br-].CC(CC(C1C=CC(OCCOCC[N+](CC2C=CC=CC=2)(C)C)=CC=1)(C)C)(C)C.[Cl-].[Br-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.[Br-].C([N+](C)(C)CC)CCCCCCCCCCCCCCC.CCCCCCCCCCCCCC[N+](CC1C=CC=CC=1)(C)C.[Cl-]>[CH2:12]1[N:17]2[CH2:18][N:19]3[CH2:21][N:15]([CH2:16]2)[CH2:14][N:13]1[CH2:20]3.[Cl:80][CH:22]=[CH:23][CH2:24][Cl:25].[Cl:25][CH:24]=[CH:23][CH2:22][N+:19]12[CH2:20][N:13]3[CH2:14][N:15]([CH2:16][N:17]([CH2:12]3)[CH2:18]1)[CH2:21]2 |f:0.1,2.3,4.5,6.7,9.10,11.12,13.14.15,16.17,18.19,20.21,22.23,24.25|

Inputs

Step One
Name
alkyltrimethyl ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
alkylaryltrimethyl ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
monoalkyldimethylbenzyl ammonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
alkyldimethylbenzyl ammonium chlorides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
substituted benzyl quaternary ammonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(CCCCCCCCCCC)[N+](CC1=CC(=C(C=C1)Cl)Cl)(C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCC[N+](C)(C)CC1=CC(=C(C=C1)Cl)Cl.[Cl-]
Step Eight
Name
alkyldimethylbenzyl and alkyldimethyl substituted benzyl (ethylbenzyl) ammonium chlorides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Dialkyldimethyl ammonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
didecyldimethyl ammonium halides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[Cl-]
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(CCCCCCC)[N+](C)(C)CCCCCCCCCC
Step Fourteen
Name
Heteroaromatic ammonium salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
cetylpyridinium halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 16
Name
cetylpyridinium chloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCCCCCCCCCCCCCC[N+]=1C=CC=CC1.O.[Cl-]
Step 17
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCCCCCCCCCC[N+](C)(C)CCOC=1C=CC=CC1.[Br-]
Step 18
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC(C)(C)CC(C)(C)C=1C=CC(=CC1)OCCOCC[N+](C)(C)CC=2C=CC=CC2.[Cl-]
Step 19
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C
Step 20
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C(CCCCCCCCCCCCCCC)[N+](CC)(C)C
Step 21
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
Step 22
Name
quaternary ammonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 23
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[NH+](C)CC1=CC=CC=C1.[Cl-]
Step 24
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[NH+](C)CC1=CC=CC=C1.[Cl-]
Step 25
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1N2CN3CN1C[N+](C2)(C3)C/C=C/Cl.[Cl-]
Step 26
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=CC1OCCOCC[N+](C)(C)CC=2C=CC=CC2)C(C)(C)CC(C)(C)C.[Cl-]
Step 27
Name
Monoalkyltrimethyl ammonium
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1N2CN3CN1CN(C2)C3
Name
Type
product
Smiles
ClC=CCCl
Name
Type
product
Smiles
ClC=CC[N+]12CN3CN(CN(C1)C3)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06475961B2

Procedure details

Further exemplary quaternary ammonium compounds include benzalkonium chlorides, substituted benzalkonium chlorides, cetylpyridinium chloride, N-(3-chloroallyl) hexaminium chloride, domiphen bromide, benzethonium chloride, and methylbenzethonium chloride. Monoalkyltrimethyl ammonium salts include cetyltrimethyl ammonium bromide, alkyltrimethyl ammonium chloride, alkylaryltrimethyl ammonium chloride, and cetyl-dimethyl ethyl ammonium bromide. Exemplary monoalkyldimethylbenzyl ammonium salts include alkyldimethylbenzyl ammonium chlorides such as those sold under the names BTC 824, Hyamine 3500, Cyncal Type 14, and Catigene. Additionally included are substituted benzyl quaternary ammonium compounds including dodecyldimethyl-3, 4-dichlorobenzyl ammonium chloride such as that sold under the name Riseptin. Additionally included are mixtures of alkyldimethylbenzyl and alkyldimethyl substituted benzyl (ethylbenzyl) ammonium chlorides such as BTC 2125M, Barquat 4250. Dialkyldimethyl ammonium salts include didecyldimethyl ammonium halides such as those available as Deciquam 222 and Bardac 22, and octyldecyldimethyl ammonium chloride such as those available under the name DTC 812. Heteroaromatic ammonium salts include cetylpyridinium halide, the reaction product of hexamethylenetetramine with 1, 3-dichloropropene to provide cis-isomer 1-(3-chloroallyl)-3, 5, 7-triaza-1-azoniaadamantane, alkyl-isoquinolinium bromide, and alkyldimethyl-naphthylmethyl ammonium chloride. Poly substituted quaternary ammonium salts include alkyldimethylbenzyl ammonium saccarinate and methylethylbenzyl ammonium cyclohexylsulfamate. Bis-quatemary ammonium salts include 1, 10-bis(2-methyl-4-aminoquinolinium chloride)-decane and 1, 6-bis(1-methyl-3-(2, 2, 6-trimethyl cyclohexyl)-propyldimethyl ammonium chloride) hexane. Additionally included are polymeric quaternary ammonium compounds including those available under the names WSCP, Mirapol-A15, and Onamer M.
[Compound]
Name
alkyltrimethyl ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkylaryltrimethyl ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
monoalkyldimethylbenzyl ammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkyldimethylbenzyl ammonium chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
substituted benzyl quaternary ammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
alkyldimethylbenzyl and alkyldimethyl substituted benzyl (ethylbenzyl) ammonium chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
Dialkyldimethyl ammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
didecyldimethyl ammonium halides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
Heteroaromatic ammonium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
cetylpyridinium halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Name
cetylpyridinium chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step 16
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step 17
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step 18
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step 19
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step 20
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step 21
[Compound]
Name
quaternary ammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
[Compound]
Name
Monoalkyltrimethyl ammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27

Identifiers

REACTION_CXSMILES
C[NH+](CC1C=CC=CC=1)C.[Cl-].[CH2:12]1[N:17]2[CH2:18][N+:19]3([CH2:22]/[CH:23]=[CH:24]/[Cl:25])[CH2:21][N:15]([CH2:16]2)[CH2:14][N:13]1[CH2:20]3.[Cl-].CC1C=C(C(CC(C)(C)C)(C)C)C=CC=1OCCOCC[N+](CC1C=CC=CC=1)(C)C.[Cl-].[Cl-].C([N+](C)(C)CC1C=CC([Cl:80])=C(Cl)C=1)CCCCCCCCCCC.CCCCCCCCCC[N+](CCCCCCCCCC)(C)C.CCCCCCCCCC[N+](CCCCCCCCCC)(C)C.[Cl-].[Cl-].C([N+](CCCCCCCCCC)(C)C)CCCCCCC>CCCCCCCCCCCCCCCC[N+]1C=CC=CC=1.O.[Cl-].CCCCCCCCCCCC[N+](CCOC1C=CC=CC=1)(C)C.[Br-].CC(CC(C1C=CC(OCCOCC[N+](CC2C=CC=CC=2)(C)C)=CC=1)(C)C)(C)C.[Cl-].[Br-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.[Br-].C([N+](C)(C)CC)CCCCCCCCCCCCCCC.CCCCCCCCCCCCCC[N+](CC1C=CC=CC=1)(C)C.[Cl-]>[CH2:12]1[N:17]2[CH2:18][N:19]3[CH2:21][N:15]([CH2:16]2)[CH2:14][N:13]1[CH2:20]3.[Cl:80][CH:22]=[CH:23][CH2:24][Cl:25].[Cl:25][CH:24]=[CH:23][CH2:22][N+:19]12[CH2:20][N:13]3[CH2:14][N:15]([CH2:16][N:17]([CH2:12]3)[CH2:18]1)[CH2:21]2 |f:0.1,2.3,4.5,6.7,9.10,11.12,13.14.15,16.17,18.19,20.21,22.23,24.25|

Inputs

Step One
Name
alkyltrimethyl ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
alkylaryltrimethyl ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
monoalkyldimethylbenzyl ammonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
alkyldimethylbenzyl ammonium chlorides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
substituted benzyl quaternary ammonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(CCCCCCCCCCC)[N+](CC1=CC(=C(C=C1)Cl)Cl)(C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCC[N+](C)(C)CC1=CC(=C(C=C1)Cl)Cl.[Cl-]
Step Eight
Name
alkyldimethylbenzyl and alkyldimethyl substituted benzyl (ethylbenzyl) ammonium chlorides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Dialkyldimethyl ammonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
didecyldimethyl ammonium halides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[Cl-]
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(CCCCCCC)[N+](C)(C)CCCCCCCCCC
Step Fourteen
Name
Heteroaromatic ammonium salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
cetylpyridinium halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 16
Name
cetylpyridinium chloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCCCCCCCCCCCCCC[N+]=1C=CC=CC1.O.[Cl-]
Step 17
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCCCCCCCCCC[N+](C)(C)CCOC=1C=CC=CC1.[Br-]
Step 18
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC(C)(C)CC(C)(C)C=1C=CC(=CC1)OCCOCC[N+](C)(C)CC=2C=CC=CC2.[Cl-]
Step 19
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C
Step 20
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C(CCCCCCCCCCCCCCC)[N+](CC)(C)C
Step 21
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
Step 22
Name
quaternary ammonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 23
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[NH+](C)CC1=CC=CC=C1.[Cl-]
Step 24
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[NH+](C)CC1=CC=CC=C1.[Cl-]
Step 25
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1N2CN3CN1C[N+](C2)(C3)C/C=C/Cl.[Cl-]
Step 26
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=CC1OCCOCC[N+](C)(C)CC=2C=CC=CC2)C(C)(C)CC(C)(C)C.[Cl-]
Step 27
Name
Monoalkyltrimethyl ammonium
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1N2CN3CN1CN(C2)C3
Name
Type
product
Smiles
ClC=CCCl
Name
Type
product
Smiles
ClC=CC[N+]12CN3CN(CN(C1)C3)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06475961B2

Procedure details

Further exemplary quaternary ammonium compounds include benzalkonium chlorides, substituted benzalkonium chlorides, cetylpyridinium chloride, N-(3-chloroallyl) hexaminium chloride, domiphen bromide, benzethonium chloride, and methylbenzethonium chloride. Monoalkyltrimethyl ammonium salts include cetyltrimethyl ammonium bromide, alkyltrimethyl ammonium chloride, alkylaryltrimethyl ammonium chloride, and cetyl-dimethyl ethyl ammonium bromide. Exemplary monoalkyldimethylbenzyl ammonium salts include alkyldimethylbenzyl ammonium chlorides such as those sold under the names BTC 824, Hyamine 3500, Cyncal Type 14, and Catigene. Additionally included are substituted benzyl quaternary ammonium compounds including dodecyldimethyl-3, 4-dichlorobenzyl ammonium chloride such as that sold under the name Riseptin. Additionally included are mixtures of alkyldimethylbenzyl and alkyldimethyl substituted benzyl (ethylbenzyl) ammonium chlorides such as BTC 2125M, Barquat 4250. Dialkyldimethyl ammonium salts include didecyldimethyl ammonium halides such as those available as Deciquam 222 and Bardac 22, and octyldecyldimethyl ammonium chloride such as those available under the name DTC 812. Heteroaromatic ammonium salts include cetylpyridinium halide, the reaction product of hexamethylenetetramine with 1, 3-dichloropropene to provide cis-isomer 1-(3-chloroallyl)-3, 5, 7-triaza-1-azoniaadamantane, alkyl-isoquinolinium bromide, and alkyldimethyl-naphthylmethyl ammonium chloride. Poly substituted quaternary ammonium salts include alkyldimethylbenzyl ammonium saccarinate and methylethylbenzyl ammonium cyclohexylsulfamate. Bis-quatemary ammonium salts include 1, 10-bis(2-methyl-4-aminoquinolinium chloride)-decane and 1, 6-bis(1-methyl-3-(2, 2, 6-trimethyl cyclohexyl)-propyldimethyl ammonium chloride) hexane. Additionally included are polymeric quaternary ammonium compounds including those available under the names WSCP, Mirapol-A15, and Onamer M.
[Compound]
Name
alkyltrimethyl ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkylaryltrimethyl ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
monoalkyldimethylbenzyl ammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkyldimethylbenzyl ammonium chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
substituted benzyl quaternary ammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
alkyldimethylbenzyl and alkyldimethyl substituted benzyl (ethylbenzyl) ammonium chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
Dialkyldimethyl ammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
didecyldimethyl ammonium halides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
Heteroaromatic ammonium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
cetylpyridinium halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Name
cetylpyridinium chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step 16
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step 17
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step 18
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step 19
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step 20
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step 21
[Compound]
Name
quaternary ammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
[Compound]
Name
Monoalkyltrimethyl ammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27

Identifiers

REACTION_CXSMILES
C[NH+](CC1C=CC=CC=1)C.[Cl-].[CH2:12]1[N:17]2[CH2:18][N+:19]3([CH2:22]/[CH:23]=[CH:24]/[Cl:25])[CH2:21][N:15]([CH2:16]2)[CH2:14][N:13]1[CH2:20]3.[Cl-].CC1C=C(C(CC(C)(C)C)(C)C)C=CC=1OCCOCC[N+](CC1C=CC=CC=1)(C)C.[Cl-].[Cl-].C([N+](C)(C)CC1C=CC([Cl:80])=C(Cl)C=1)CCCCCCCCCCC.CCCCCCCCCC[N+](CCCCCCCCCC)(C)C.CCCCCCCCCC[N+](CCCCCCCCCC)(C)C.[Cl-].[Cl-].C([N+](CCCCCCCCCC)(C)C)CCCCCCC>CCCCCCCCCCCCCCCC[N+]1C=CC=CC=1.O.[Cl-].CCCCCCCCCCCC[N+](CCOC1C=CC=CC=1)(C)C.[Br-].CC(CC(C1C=CC(OCCOCC[N+](CC2C=CC=CC=2)(C)C)=CC=1)(C)C)(C)C.[Cl-].[Br-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.[Br-].C([N+](C)(C)CC)CCCCCCCCCCCCCCC.CCCCCCCCCCCCCC[N+](CC1C=CC=CC=1)(C)C.[Cl-]>[CH2:12]1[N:17]2[CH2:18][N:19]3[CH2:21][N:15]([CH2:16]2)[CH2:14][N:13]1[CH2:20]3.[Cl:80][CH:22]=[CH:23][CH2:24][Cl:25].[Cl:25][CH:24]=[CH:23][CH2:22][N+:19]12[CH2:20][N:13]3[CH2:14][N:15]([CH2:16][N:17]([CH2:12]3)[CH2:18]1)[CH2:21]2 |f:0.1,2.3,4.5,6.7,9.10,11.12,13.14.15,16.17,18.19,20.21,22.23,24.25|

Inputs

Step One
Name
alkyltrimethyl ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
alkylaryltrimethyl ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
monoalkyldimethylbenzyl ammonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
alkyldimethylbenzyl ammonium chlorides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
substituted benzyl quaternary ammonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(CCCCCCCCCCC)[N+](CC1=CC(=C(C=C1)Cl)Cl)(C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCC[N+](C)(C)CC1=CC(=C(C=C1)Cl)Cl.[Cl-]
Step Eight
Name
alkyldimethylbenzyl and alkyldimethyl substituted benzyl (ethylbenzyl) ammonium chlorides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Dialkyldimethyl ammonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
didecyldimethyl ammonium halides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[Cl-]
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(CCCCCCC)[N+](C)(C)CCCCCCCCCC
Step Fourteen
Name
Heteroaromatic ammonium salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
cetylpyridinium halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 16
Name
cetylpyridinium chloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCCCCCCCCCCCCCC[N+]=1C=CC=CC1.O.[Cl-]
Step 17
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCCCCCCCCCC[N+](C)(C)CCOC=1C=CC=CC1.[Br-]
Step 18
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC(C)(C)CC(C)(C)C=1C=CC(=CC1)OCCOCC[N+](C)(C)CC=2C=CC=CC2.[Cl-]
Step 19
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C
Step 20
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C(CCCCCCCCCCCCCCC)[N+](CC)(C)C
Step 21
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
Step 22
Name
quaternary ammonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 23
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[NH+](C)CC1=CC=CC=C1.[Cl-]
Step 24
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[NH+](C)CC1=CC=CC=C1.[Cl-]
Step 25
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1N2CN3CN1C[N+](C2)(C3)C/C=C/Cl.[Cl-]
Step 26
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=CC1OCCOCC[N+](C)(C)CC=2C=CC=CC2)C(C)(C)CC(C)(C)C.[Cl-]
Step 27
Name
Monoalkyltrimethyl ammonium
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1N2CN3CN1CN(C2)C3
Name
Type
product
Smiles
ClC=CCCl
Name
Type
product
Smiles
ClC=CC[N+]12CN3CN(CN(C1)C3)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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